molecular formula C13H15N3Si B8736023 4-Phenyl-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile CAS No. 89864-91-5

4-Phenyl-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile

Cat. No. B8736023
CAS RN: 89864-91-5
M. Wt: 241.36 g/mol
InChI Key: AMUJQHNDLRVKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile is a useful research compound. Its molecular formula is C13H15N3Si and its molecular weight is 241.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Phenyl-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89864-91-5

Product Name

4-Phenyl-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile

Molecular Formula

C13H15N3Si

Molecular Weight

241.36 g/mol

IUPAC Name

4-phenyl-5-trimethylsilyl-1H-pyrazole-3-carbonitrile

InChI

InChI=1S/C13H15N3Si/c1-17(2,3)13-12(11(9-14)15-16-13)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,15,16)

InChI Key

AMUJQHNDLRVKSE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C(=NN1)C#N)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyl lithium (2.7 M solution in heptane) (3.3 ml, 9 mmol) was added drop wise to a stirred solution of trimethylsilyl diazomethane (2 M solution in diethyl ether) (4.5 ml, 9 mmol) in anhydrous THF (10 ml) at −78° C. under a nitrogen atmosphere, then stirred for a further 30 minutes. To this was added drop wise a solution of 2-benzylidene-but-3-yne nitrile (920 mg; 6 mmol) in anhydrous THF (5 ml), the mixture stirred for 30 minutes at −78° C. then gradually allowed to warm to room temperature overnight. The reaction mixture was diluted with ethyl acetate (30 ml) then washed with saturated ammonium chloride solution followed by brine. The ethyl acetate layer was separated, dried (MgSO4), filtered and evaporated. The crude product was purified by flash column chromatography eluting with 1:8 then 1:4 ethyl acetate/hexane and the product containing fractions combined and evaporated to give 1.0 g of 4-phenyl-5-trimethylsilanyl-1H-pyrazole-3-carbonitrile.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
2-benzylidene-but-3-yne nitrile
Quantity
920 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.